molecular formula C21H24O3 B13433195 6-Keto-gestodene CAS No. 2143949-52-2

6-Keto-gestodene

Cat. No.: B13433195
CAS No.: 2143949-52-2
M. Wt: 324.4 g/mol
InChI Key: IUWIMLUFASUSFH-UYNWWRBASA-N
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Description

6-Keto-gestodene is a synthetic steroidal compound derived from gestodene, a progestogen used in hormonal contraceptives. It is characterized by the presence of a keto group at the 6th position of the steroid nucleus. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Keto-gestodene typically involves the oxidation of gestodene. Common oxidizing agents used include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) under controlled temperature conditions to ensure the selective formation of the keto group at the 6th position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The use of advanced chromatographic techniques is common to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Keto-gestodene undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group back to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the keto group.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: More oxidized derivatives of this compound.

    Reduction: 6-Hydroxy-gestodene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Keto-gestodene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and hormone receptor interactions.

    Medicine: Investigated for its potential use in hormonal therapies and contraceptives.

    Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 6-Keto-gestodene involves its interaction with progesterone receptors. It binds to these receptors, modulating their activity and influencing various physiological processes. The presence of the keto group enhances its binding affinity and selectivity, making it a potent modulator of progesterone receptor-mediated pathways.

Comparison with Similar Compounds

    Gestodene: The parent compound, used in hormonal contraceptives.

    Desogestrel: Another progestogen with similar applications.

    Norgestimate: A progestogen used in combination oral contraceptives.

Comparison: 6-Keto-gestodene is unique due to the presence of the keto group at the 6th position, which enhances its chemical reactivity and biological activity. Compared to gestodene, it has a higher binding affinity for progesterone receptors. Unlike desogestrel and norgestimate, which are prodrugs, this compound is active in its original form, providing a more direct and potent effect.

Properties

CAS No.

2143949-52-2

Molecular Formula

C21H24O3

Molecular Weight

324.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-2,7,8,9,10,11,12,14-octahydro-1H-cyclopenta[a]phenanthrene-3,6-dione

InChI

InChI=1S/C21H24O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,8,10-11,14-16,18,24H,3,5-7,9,12H2,1H3/t14-,15-,16-,18+,20+,21+/m1/s1

InChI Key

IUWIMLUFASUSFH-UYNWWRBASA-N

Isomeric SMILES

CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C(=O)C[C@H]3[C@@H]1C=C[C@]2(C#C)O

Canonical SMILES

CCC12CCC3C4CCC(=O)C=C4C(=O)CC3C1C=CC2(C#C)O

Origin of Product

United States

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